1,3-Dimethyluric acid
Overview
Description
Mechanism of Action
Target of Action
1,3-Dimethyluric acid is an active metabolite of the methylxanthine alkaloids caffeine and theophylline . It is formed from caffeine and theophylline by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2E1 . The primary targets of this compound are these CYP isoforms .
Mode of Action
The compound interacts with its targets, the CYP isoforms, during the metabolism of caffeine and theophylline .
Biochemical Pathways
This compound is involved in the metabolic pathways of caffeine and theophylline . These pathways are part of the larger purine metabolism pathway, which plays a crucial role in cellular energy production and DNA synthesis .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to those of caffeine and theophylline, as it is a metabolite of these compounds . The compound is formed in the liver by the action of CYP isoforms and is excreted in the urine .
Result of Action
The formation of this compound is a result of the metabolism of caffeine and theophylline . The compound has been found in urinary calculi, indicating that it may play a role in the formation of these stones .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the CYP isoforms that metabolize caffeine and theophylline to form this compound can be affected by factors such as diet, age, and the presence of certain diseases . Additionally, the compound’s stability and efficacy may be influenced by the pH and composition of the urine .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyluric acid is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . It has been identified as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms .
Cellular Effects
It has been identified as a peroxynitrite scavenger , suggesting that it may play a role in protecting cells from oxidative stress.
Molecular Mechanism
It is known to act as a peroxynitrite scavenger, blocking either peroxynitrite anion-mediated thiol oxidations or phenol/tyrosine nitrations by free radical mechanisms . This suggests that it may interact with peroxynitrite and other reactive oxygen species, potentially influencing cellular redox status and signaling pathways.
Metabolic Pathways
This compound is a product of the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyluric Acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyluric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
1,3-Dimethyluric Acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of purine metabolism and methylxanthine derivatives.
Biology: The compound is studied for its role in the metabolism of theophylline and caffeine.
Industry: It is used in the synthesis of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Caffeine: Another methylxanthine derivative with stimulant effects.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1,3-Dimethyluric Acid is unique due to its specific role as a metabolite of theophylline and its presence in urinary calculi. Unlike caffeine and theobromine, it does not have significant stimulant effects but plays a crucial role in purine metabolism and antioxidant activity .
Properties
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSBKHHWSQYEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241466 | |
Record name | 1,3-Dimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.52 mg/mL at 18 °C | |
Record name | 1,3-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
944-73-0 | |
Record name | 1,3-Dimethyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dimethyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyluric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95854 | |
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Record name | 1,3-Dimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C222JTI9I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
408 - 410 °C | |
Record name | 1,3-Dimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dimethyluric acid formed in the body?
A1: 1,3-DMU is primarily formed through the 8-hydroxylation of theophylline, a reaction mainly catalyzed by the cytochrome P450 (CYP) enzyme CYP1A2 in humans. [, , , ]
Q2: Are there other enzymes involved in 1,3-DMU formation?
A2: While CYP1A2 is the major enzyme, research suggests that CYP2E1 also contributes to the 8-hydroxylation of theophylline, leading to 1,3-DMU formation. []
Q3: Does age influence the formation of 1,3-DMU?
A3: Studies in mice indicate that the ratio of 1,3-DMU to theophylline in serum can change with age, suggesting age-associated variations in theophylline-metabolizing capacity. [] Similar developmental changes are observed in pediatric patients. []
Q4: Can 1,3-DMU be further metabolized in the body?
A4: Unlike other theophylline metabolites, 1,3-DMU is generally considered a terminal metabolite and is not further metabolized to a significant extent. []
Q5: Is the formation of 1,3-DMU affected by diet?
A5: Research suggests that increased caffeine intake, which also undergoes metabolism via similar pathways, does not significantly influence the disposition of theophylline or the formation of its metabolites, including 1,3-DMU. []
Q6: Can certain medical conditions influence 1,3-DMU levels?
A7: Patients with chronic renal failure tend to have higher serum concentrations of theophylline metabolites, including 1,3-DMU, even at lower theophylline doses. [] This highlights the importance of monitoring patients with renal impairment.
Q7: What analytical methods are used to measure 1,3-DMU?
A8: High-performance liquid chromatography (HPLC) is the most commonly used method for quantifying 1,3-DMU in biological samples. [, , , , , , , ]
Q8: Can the ratio of 1,3-DMU to theophylline in serum be used to predict individual theophylline metabolism?
A11: Research suggests that the 1,3-DMU/theophylline ratio in serum can be a useful index for estimating an individual's theophylline-metabolizing capacity. [, , ] This ratio tends to fall within a narrow range in most individuals but can vary in those with factors influencing theophylline metabolism, such as smoking.
Q9: Is there a potential role for 1,3-DMU as a biomarker?
A12: While 1,3-DMU itself might not be a direct biomarker for disease, its ratio to theophylline in serum could be a useful indicator of an individual's ability to metabolize theophylline and other drugs metabolized by similar pathways. [, , ] This could be relevant for personalized medicine approaches to optimize drug therapy.
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